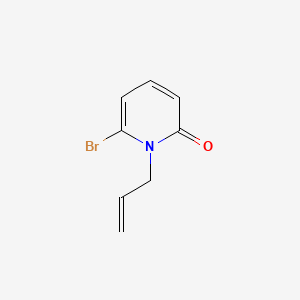![molecular formula C12H12O2 B1411839 Acide 4-(bicyclo[1.1.1]pentan-1-yl)benzoïque CAS No. 1823331-06-1](/img/structure/B1411839.png)
Acide 4-(bicyclo[1.1.1]pentan-1-yl)benzoïque
Vue d'ensemble
Description
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a chemical compound with the CAS Number: 1823331-06-1 . It has a molecular weight of 188.23 and its molecular formula is C12H12O2 . It is a solid substance that should be stored at 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is 1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a solid substance . It has a molecular weight of 188.23 and its molecular formula is C12H12O2 . It should be stored at 2-8 degrees Celsius .Applications De Recherche Scientifique
Chimie médicinale : Bioisostère pour la conception de médicaments
Acide 4-(bicyclo[1.1.1]pentan-1-yl)benzoïque : attire l’attention comme bioisostère dans la conception de médicaments. Sa structure est utilisée comme substitut aux cycles benzéniques, offrant un moyen de modifier les propriétés pharmacocinétiques des médicaments sans altérer leur activité thérapeutique . Cette application est cruciale dans le développement de nouveaux médicaments ayant une efficacité accrue et des effets secondaires réduits.
Science des matériaux : Synthèse de nouveaux composés
En science des matériaux, ce composé sert de précurseur pour la synthèse de nouveaux matériaux. Sa structure bicyclique unique permet la création de molécules complexes qui peuvent être utilisées dans le développement de nouveaux polymères, revêtements et autres matériaux avancés ayant des propriétés spécifiques .
Science de l’environnement : Réactif analytique
La stabilité et la réactivité du composé en font un réactif analytique approprié en science de l’environnement. Il peut être utilisé pour détecter et quantifier les polluants ou pour étudier les processus environnementaux au niveau moléculaire, contribuant à de meilleures stratégies de surveillance et de protection de l’environnement .
Chimie analytique : Chromatographie et spectroscopie
En chimie analytique, l’this compound peut être utilisé dans les techniques de chromatographie et de spectroscopie. Ses propriétés chimiques distinctes permettent de l’utiliser comme étalon ou comme agent de dérivatisation pour analyser des mélanges complexes, améliorant ainsi la précision de l’analyse chimique .
Biochimie : Recherche en protéomique
Ce composé est également utilisé dans la recherche en protéomique, où il contribue à l’étude de l’expression, de la fonction et de la structure des protéines. Il peut être utilisé pour modifier des protéines ou des peptides, facilitant l’identification et la compréhension des processus biologiques au niveau des protéines .
Pharmacologie : Développement de produits thérapeutiques
Enfin, en pharmacologie, l’this compound est impliqué dans la synthèse d’agents thérapeutiques. Son incorporation dans les molécules médicamenteuses peut conduire au développement de nouveaux traitements pour diverses maladies, soulignant son importance dans l’industrie pharmaceutique .
Mécanisme D'action
Target of action
It’s known that bicyclo[111]pentane (BCP) derivatives can be used to construct different target molecules, which greatly facilitates the development and industrial application of corresponding drug/natural product analogs .
Mode of action
BCP derivatives represent novel chemical space and provide novel vectors for ligand–target interactions in drug discovery .
Safety and Hazards
The safety information for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Analyse Biochimique
Biochemical Properties
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux . The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components. The impact on cell signaling pathways can also influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s interaction with enzymes can lead to inhibition or activation, depending on the context . For instance, it may inhibit enzyme activity by binding to the active site or modulate enzyme function through allosteric interactions. Additionally, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, depending on the concentration and duration of exposure. Prolonged exposure to the compound may lead to changes in cellular metabolism, gene expression, and overall cell health, highlighting the importance of monitoring these parameters in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways or improving metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For instance, it may inhibit specific enzymes involved in biosynthetic pathways, leading to reduced production of certain metabolites. Conversely, it may activate enzymes in catabolic pathways, enhancing the breakdown of cellular components and energy production. These interactions underscore the compound’s potential in regulating metabolic processes and its therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and overall biological effects, highlighting the importance of understanding these processes for therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBULJYSXOZSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)





![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)

